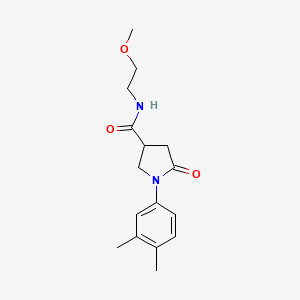acetic acid](/img/structure/B5297898.png)
[(2-hydroxyphenyl)hydrazono](phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-hydroxyphenyl)hydrazono](phenyl)acetic acid, commonly known as HPAA, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. HPAA is a hydrazone derivative of phenylacetic acid and has been extensively studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
作用機序
The mechanism of action of HPAA is not fully understood. However, studies have suggested that it exerts its effects by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. It has also been suggested that HPAA induces apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
HPAA has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been found to induce apoptosis in cancer cells and promote plant growth. However, the exact biochemical and physiological effects of HPAA are still being studied.
実験室実験の利点と制限
The advantages of using HPAA in lab experiments include its low cost, easy availability, and potential applications in various fields. However, the limitations of using HPAA in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
The potential applications of HPAA in various fields have led to extensive research on its properties and potential uses. Some of the future directions for research on HPAA include studying its potential use in drug delivery systems, investigating its effects on the immune system, and exploring its potential as a corrosion inhibitor in the oil and gas industry. Additionally, further studies are needed to fully understand the mechanism of action of HPAA and its potential side effects.
In conclusion, [(2-hydroxyphenyl)hydrazono](phenyl)acetic acid is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions in scientific research have been extensively studied. Further research is needed to fully understand the potential uses and side effects of HPAA.
合成法
The synthesis of HPAA can be achieved through various methods, including the reaction of phenylhydrazine with phenylacetic acid, the reaction of phenylhydrazine with phenylacetyl chloride, and the reaction of phenylhydrazine with phenylacetaldehyde. However, the most commonly used method for synthesizing HPAA is the reaction of phenylhydrazine with phenylacetic acid in the presence of a catalyst such as concentrated sulfuric acid or hydrochloric acid.
科学的研究の応用
HPAA has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HPAA has been found to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In agriculture, HPAA has been found to possess plant growth-promoting properties, making it a potential candidate for use as a fertilizer. In material science, HPAA has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of metal nanoparticles.
特性
IUPAC Name |
(2Z)-2-[(2-hydroxyphenyl)hydrazinylidene]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c17-12-9-5-4-8-11(12)15-16-13(14(18)19)10-6-2-1-3-7-10/h1-9,15,17H,(H,18,19)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMRUYVRTSHWEZ-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=C2O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2O)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5297829.png)
![ethyl 5-ethyl-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5297838.png)
![4-chloro-N-(2-(2-methyl-2H-chromen-3-yl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5297842.png)




![3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5297868.png)
![N~3~-{[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-beta-alaninamide](/img/structure/B5297870.png)
![(1H-imidazol-2-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5297879.png)
![(4aS*,8aR*)-6-[3-(3-fluorophenyl)propanoyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5297885.png)
![N-(2-ethoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5297899.png)
![5-(4-chlorophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5297907.png)
![7-acetyl-6-methyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5297915.png)